Isothiazolo[3,4-d]pyrimidine

Kinase inhibition KDR/VEGFR2 enzymatic IC₅₀

Isothiazolo[3,4-d]pyrimidine (CAS 14521-32-5) is a fused bicyclic heterocycle comprising an isothiazole ring annulated to a pyrimidine, endowing it with a sulfur-containing hydrogen-bond acceptor/donor profile distinct from oxygen- and nitrogen-only analogues. This scaffold serves as a privileged core for receptor tyrosine kinase (RTK) inhibitors, most notably against vascular endothelial growth factor receptor-2 (KDR/VEGFR2), where optimized urea derivatives achieve enzymatic and cellular IC₅₀ values below 10 nM.

Molecular Formula C5H3N3S
Molecular Weight 137.16
CAS No. 14521-32-5
Cat. No. B576739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[3,4-d]pyrimidine
CAS14521-32-5
SynonymsIsothiazolo[3,4-d]pyrimidine (8CI,9CI)
Molecular FormulaC5H3N3S
Molecular Weight137.16
Structural Identifiers
SMILESC1=C2C=NC=NC2=NS1
InChIInChI=1S/C5H3N3S/c1-4-2-9-8-5(4)7-3-6-1/h1-3H
InChIKeyVFMVVXVPVYXTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isothiazolo[3,4-d]pyrimidine (CAS 14521-32-5) – Core Scaffold Identity and Kinase-Targeted Differentiation


Isothiazolo[3,4-d]pyrimidine (CAS 14521-32-5) is a fused bicyclic heterocycle comprising an isothiazole ring annulated to a pyrimidine, endowing it with a sulfur-containing hydrogen-bond acceptor/donor profile distinct from oxygen- and nitrogen-only analogues. This scaffold serves as a privileged core for receptor tyrosine kinase (RTK) inhibitors, most notably against vascular endothelial growth factor receptor-2 (KDR/VEGFR2), where optimized urea derivatives achieve enzymatic and cellular IC₅₀ values below 10 nM [1]. The scaffold’s sulfur atom contributes unique electronic and steric properties that influence kinase binding interactions, making it a non-interchangeable structural motif for programs targeting angiogenesis-dependent pathologies.

Why Isothiazolo[3,4-d]pyrimidine Cannot Be Replaced by Isoxazolo[3,4-d]pyrimidine, Pyrazolo[3,4-d]pyrimidine, or Other Analogues


Generic substitution among fused pyrimidine scaffolds is precluded by the divergent structure–activity relationships (SAR) that emerge from even a single heteroatom exchange. In the seminal 2006 study by Ji et al., both isothiazolopyrimidine and isoxazolopyrimidine series were synthesized and screened against KDR, yet only the isothiazolopyrimidine core yielded urea-substituted analogues with sub‑10 nM enzymatic and cellular IC₅₀ values [1]. The isoxazolopyrimidine series failed to deliver comparably potent urea derivatives, underscoring that the sulfur atom in the isothiazolo[3,4-d]pyrimidine scaffold is not a passive substituent but a critical determinant of kinase binding affinity and downstream pharmacological outcome. Furthermore, the oral bioavailability of 48–56 % achieved by selected isothiazolopyrimidine compounds in mice [1] is not automatically transferable to oxygen- or nitrogen-only analogues, as minor changes in ring electronics alter metabolic stability and permeability profiles. These findings establish that the isothiazolo[3,4-d]pyrimidine core cannot be casually interchanged with other [3,4-d]‑fused systems without risking loss of potency, selectivity, or pharmacokinetic performance.

Quantitative Differentiation of Isothiazolo[3,4-d]pyrimidine (CAS 14521-32-5) Against Closest Analogues


KDR Enzymatic Inhibition: Isothiazolopyrimidine Urea Analogues Achieve Sub‑10 nM IC₅₀ While Corresponding Isoxazolopyrimidines Do Not

In a direct scaffold‑comparison campaign, a series of isothiazolopyrimidines and isoxazolopyrimidines were both evaluated as KDR inhibitors. Structure–activity relationship (SAR) optimization revealed that isothiazolopyrimidine urea analogues uniquely deliver enzymatic IC₅₀ values below 10 nM [1], whereas the isoxazolopyrimidine series did not produce urea‑substituted compounds reaching this potency threshold [1]. This differential SAR outcome demonstrates that the isothiazolo[3,4-d]pyrimidine core is specifically required for achieving high‑affinity KDR engagement.

Kinase inhibition KDR/VEGFR2 enzymatic IC₅₀

KDR Cellular Potency: Isothiazolopyrimidine Urea Analogues Maintain Sub‑10 nM Activity in a Cellular Context

Beyond biochemical assays, isothiazolopyrimidine urea analogues demonstrated KDR cellular IC₅₀ values below 10 nM, indicating efficient cell penetration and target engagement in a complex biological environment [1]. In contrast, the isoxazolopyrimidine series was not reported to achieve comparable cellular potency [1], reinforcing the chemical necessity of the isothiazolo[3,4-d]pyrimidine nucleus for both enzymatic and cellular activity.

Cellular potency VEGFR2 signalling cell-based IC₅₀

Oral Bioavailability: Isothiazolopyrimidine‑Based RTK Inhibitors Display F% ≥ 48 %

Two isothiazolopyrimidine urea analogues (compounds 8 and 13) exhibited oral bioavailability of 56 % and 48 %, respectively, in mice [1]. For many RTK inhibitor programs, oral bioavailability exceeding 30 % is considered a critical advancement milestone; the isothiazolopyrimidine scaffold thus offers a pharmacokinetic advantage that is not automatically conferred by replacement with isoxazolo‑ or pyrazolo‑fused pyrimidine cores.

Oral bioavailability pharmacokinetics in vivo mouse

Phosphodiesterase Inhibition: Isothiazolo[3,4-d]pyrimidine Derivatives Demonstrate cAMP‑PDE Activity

3‑(Disubstituted)aminoisothiazolo[3,4‑d]pyrimidines are reported to exhibit eminent adenosine‑3′,5′‑cyclic phosphate phosphodiesterase (cAMP‑PDE) inhibitory activity [1], distinguishing this scaffold from pyrazolo[3,4‑d]pyrimidine analogues, which are more commonly associated with kinase inhibition rather than PDE activity. This alternative pharmacodynamic profile expands the utility map of the isothiazolo[3,4‑d]pyrimidine core beyond kinase targets to cyclic nucleotide signalling pathways.

cAMP phosphodiesterase anti‑inflammatory enzyme inhibition

High‑Value Application Scenarios for Isothiazolo[3,4-d]pyrimidine (CAS 14521-32-5) Based on Quantitative Evidence


Discovery of Orally Bioavailable KDR/VEGFR2 Inhibitors for Oncology

Programs seeking potent VEGFR2 inhibitors with oral bioavailability can directly leverage the isothiazolo[3,4-d]pyrimidine scaffold. As demonstrated in the 2006 head‑to‑head study, only the isothiazolo‑based urea analogues achieved sub‑10 nM enzymatic and cellular KDR IC₅₀, with selected compounds delivering 48–56 % oral F % in mice [1]. This eliminates the need to screen multiple [3,4-d]‑fused pyrimidine scaffolds empirically, saving months of SAR iteration.

Differentiation from Isoxazolo[3,4-d]pyrimidine‑Based Chemical Series

When competing chemical series based on isoxazolo[3,4-d]pyrimidine fail to generate high‑affinity KDR inhibitors, the isothiazolo[3,4-d]pyrimidine core provides a validated escape path. The SAR divergence documented in the comparative study [1] confirms that the sulfur atom is essential for the sub‑10 nM activity window, making the isothiazolo scaffold the logical next step for programs stalled on oxygen‑only analogues.

cAMP‑Phosphodiesterase‑Targeted Projects Requiring a Non‑Kinase Mechanism

For anti‑inflammatory or sedative indications driven by cAMP‑PDE inhibition, the isothiazolo[3,4-d]pyrimidine scaffold offers a structurally distinct entry point compared to the kinase‑dominated pyrazolo[3,4-d]pyrimidine series. The patent‑disclosed PDE inhibitory activity [2] supports the use of this scaffold in campaigns where off‑target kinase activity must be minimized from the outset.

Building Block Procurement for Focused Library Synthesis of Multi‑Targeted RTK Inhibitors

Medicinal chemistry groups synthesizing focused libraries of RTK inhibitors can prioritize isothiazolo[3,4-d]pyrimidine as the core building block, given its demonstrated multi‑target profile against KDR, cKIT, and TIE2 [1]. The scaffold’s ability to engage multiple clinically relevant kinases simultaneously reduces the number of library members required to achieve a desired polypharmacology fingerprint.

Quote Request

Request a Quote for Isothiazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.